Monomethyl maleate

Description

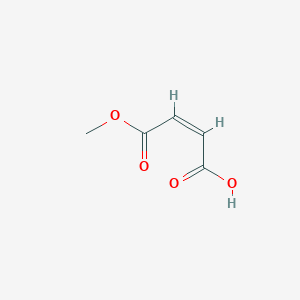

Structure

3D Structure

Properties

CAS No. |

3052-50-4 |

|---|---|

Molecular Formula |

C5H6O4 |

Molecular Weight |

130.10 g/mol |

IUPAC Name |

4-methoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7) |

InChI Key |

NKHAVTQWNUWKEO-UHFFFAOYSA-N |

SMILES |

COC(=O)C=CC(=O)O |

Isomeric SMILES |

COC(=O)/C=C/C(=O)O |

Canonical SMILES |

COC(=O)C=CC(=O)O |

melting_point |

144.5°C |

Other CAS No. |

3052-50-4 2756-87-8 |

physical_description |

Solid |

Pictograms |

Irritant |

Synonyms |

(2Z)-2-Butenedioic Acid 1-Methyl Ester; (2Z)-2-Butenedioic Acid Monomethyl Ester ; ; Maleic Acid Methyl Ester; (Z)-4-Methoxy-4-oxobut-2-enoic Acid; (Z)-4-Methoxy-4-oxobut-2-enoic Acid; Hydrogen Methyl Maleate; Methyl Hydrogen (2Z)-2-Butendioate; Meth |

Origin of Product |

United States |

Foundational & Exploratory

Monomethyl Maleate (CAS 3052-50-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl maleate (B1232345) (CAS 3052-50-4), the monomethyl ester of maleic acid, is a versatile chemical intermediate with significant applications in polymer chemistry. While it serves as a monomer in the production of various copolymers, its primary relevance to the drug development field lies in its role as a key precursor to its biologically active isomer, monomethyl fumarate (B1241708). This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of monomethyl maleate. Crucially, it elucidates the isomerization process to monomethyl fumarate and details the latter's mechanisms of action as a therapeutic agent, focusing on the Nrf2 and GPR109A signaling pathways. This document aims to be a comprehensive resource for researchers and professionals in the field, providing detailed experimental protocols and clear visual representations of key processes.

Chemical and Physical Properties

Monomethyl maleate is a colorless to pale yellow liquid with a slightly sweet odor.[1] It is soluble in organic solvents such as ethanol (B145695) and ether, but has limited solubility in water.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3052-50-4 | [2][3][4][5][6][7] |

| IUPAC Name | (2Z)-4-methoxy-4-oxobut-2-enoic acid | [8] |

| Synonyms | Maleic acid monomethyl ester, Methyl hydrogen maleate | [2][3][4][5][6][7][8] |

| Molecular Formula | C₅H₆O₄ | [2][3][4][5][6][7] |

| Molecular Weight | 130.10 g/mol | [3][4][6] |

| Melting Point | 93 °C (decomposes) | [9] |

| Boiling Point | 250.0 ± 23.0 °C at 760 mmHg | [9] |

| Density | 1.26 g/cm³ | [7] |

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of monomethyl maleate.

Mass Spectrometry

The mass spectrum of monomethyl maleate shows characteristic fragmentation patterns.

| m/z | Relative Intensity (%) |

| 54.0 | 99.99 |

| 113.0 | 81.13 |

| 26.0 | 71.96 |

| 31.0 | 31.96 |

| 29.0 | 23.71 |

| Data obtained from PubChem.[8] |

NMR Spectroscopy

Experimental Protocols

Synthesis of Monomethyl Maleate from Maleic Anhydride (B1165640)

Monomethyl maleate is synthesized via the esterification of maleic anhydride with methanol (B129727).[10][11][12][13] This reaction is typically a straightforward ring-opening alcoholysis.

Materials:

-

Maleic anhydride

-

Methanol

-

Reaction flask with a stirrer and reflux condenser

Procedure:

-

In a reaction flask, dissolve maleic anhydride in methanol. A slight excess of methanol can be used to ensure complete reaction.[12]

-

The reaction is exothermic and can be initiated by gentle heating to approximately 50-60°C.[14] Once initiated, the reaction can proceed without further heating.

-

Stir the reaction mixture at a controlled temperature, typically between 45-90°C, for a period of 30 to 60 minutes.[12]

-

The completion of the reaction can be monitored by the disappearance of solid maleic anhydride.

-

The resulting product is monomethyl maleate, which can be used directly in the next step or purified if necessary.

Isomerization of Monomethyl Maleate to Monomethyl Fumarate

The biologically active isomer, monomethyl fumarate, is obtained through the isomerization of monomethyl maleate. This can be achieved using a catalyst.[10][11][12]

Materials:

-

Monomethyl maleate

-

Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, SnCl₄, TiCl₄) or another isomerization agent (e.g., fumaryl (B14642384) chloride, thiourea).[10][11][14]

-

Solvent (e.g., toluene (B28343), ethyl acetate).[10][11]

-

Reaction flask with a stirrer and reflux condenser.

Procedure:

-

To the reaction mixture containing monomethyl maleate, add a suitable solvent such as toluene or ethyl acetate.[10][11]

-

Introduce the Lewis acid catalyst to the solution.[10]

-

Heat the reaction mixture to a temperature between 70-100°C and maintain for several hours (e.g., 4-5 hours).[11][13]

-

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, NMR) to confirm the conversion to monomethyl fumarate.

-

Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing.[13]

Applications in Polymer Chemistry

Monomethyl maleate is utilized as an unsaturated monomer in the synthesis of various polymers. It can be copolymerized with other monomers to produce materials with specific properties. For instance, it is used in the manufacturing of unsaturated polyester (B1180765) resins.[3][4]

Relevance in Drug Development: The Role of Monomethyl Fumarate

While monomethyl maleate itself is not known to be biologically active, its isomer, monomethyl fumarate , is the active metabolite of the approved multiple sclerosis drug, dimethyl fumarate.[15] Therefore, the primary interest of drug development professionals in monomethyl maleate is as a direct precursor to monomethyl fumarate.

Mechanism of Action of Monomethyl Fumarate

Monomethyl fumarate exerts its therapeutic effects through two primary signaling pathways:

Monomethyl fumarate is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The mechanism of activation involves the S-alkylation of Keap1, an inhibitor of Nrf2.[15] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of its target genes. This pathway is crucial for cellular defense against oxidative stress and inflammation.[15][16]

Monomethyl fumarate is also an agonist of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][17] This receptor is expressed on various immune cells, including keratinocytes and Langerhans cells in the skin.[1][17] Activation of GPR109A by monomethyl fumarate is involved in its anti-inflammatory effects and is also associated with the common side effect of flushing.[1][17] The downstream signaling involves the production of prostanoids like prostaglandin (B15479496) E2 (PGE2) through the activation of cyclooxygenase-2 (COX-2).[17]

Safety and Handling

Monomethyl maleate is classified as a skin and eye irritant.[18] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[18] It is recommended to work in a well-ventilated area.[18] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Monomethyl maleate (CAS 3052-50-4) is a valuable chemical intermediate, particularly in the synthesis of polymers. For the drug development community, its significance is intrinsically linked to its role as a direct precursor to the biologically active monomethyl fumarate. A thorough understanding of its synthesis, properties, and the subsequent isomerization to monomethyl fumarate is crucial for the development of fumarate-based therapeutics. The detailed mechanisms of action of monomethyl fumarate via the Nrf2 and GPR109A pathways highlight the therapeutic potential of this class of compounds in treating diseases with inflammatory and oxidative stress components. This guide provides a foundational resource for scientists and researchers working with or interested in this important molecule.

References

- 1. JCI - Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice [jci.org]

- 2. CAS 3052-50-4: Monomethyl maleate | CymitQuimica [cymitquimica.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Monomethyl maleate, 97% 3052-50-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scbt.com [scbt.com]

- 7. Maleic acid monomethyl ester | 3052-50-4 | FM53584 [biosynth.com]

- 8. Monomethyl maleate | C5H6O4 | CID 5354456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Monomethyl maleate | 3052-50-4 [chemicalbook.com]

- 10. An Improved Process For The Synthesis Of Dimethyl Fumarate [quickcompany.in]

- 11. CN101774913A - Preparation method of monomethyl fumarate - Google Patents [patents.google.com]

- 12. CN100537513C - Preparation technology of monomethyl fumarate - Google Patents [patents.google.com]

- 13. US10626076B2 - Process for the synthesis of dimethyl fumarate - Google Patents [patents.google.com]

- 14. US20140364604A1 - Method of making monomethyl fumarate - Google Patents [patents.google.com]

- 15. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. content-assets.jci.org [content-assets.jci.org]

- 18. researchgate.net [researchgate.net]

Monomethyl Maleate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Monomethyl maleate (B1232345), also known as methyl hydrogen maleate, is an organic compound that serves as a versatile intermediate and monomer in various chemical syntheses. With the chemical formula C5H6O4, it is the monoester of maleic acid and methanol (B129727).[1] Its structure, featuring a carboxylic acid, an ester, and a reactive carbon-carbon double bond, imparts a unique combination of properties that make it a valuable building block in the production of polymers, resins, and specialty chemicals.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties of monomethyl maleate, detailed experimental protocols, and key reactivity pathways to support its application in research and development.

Core Chemical and Physical Properties

Monomethyl maleate is typically described as a colorless to pale yellow liquid or a solid, a discrepancy that arises from conflicting reports in the literature regarding its melting point.[1][2] The data suggest that the pure cis-isomer is a liquid at room temperature, while the higher reported melting points may be attributed to the presence of the isomeric monomethyl fumarate (B1241708) or decomposition upon heating.

Table 1: Physical and Chemical Properties of Monomethyl Maleate

| Property | Value | Source(s) |

| Molecular Formula | C5H6O4 | [1] |

| Molecular Weight | 130.10 g/mol | [1][4] |

| IUPAC Name | (2Z)-4-methoxy-4-oxobut-2-enoic acid | [4] |

| CAS Number | 3052-50-4 | [1] |

| Appearance | Colorless to pale yellow liquid or solid-liquid mixture | [1][2] |

| Melting Point | -37 °C or 93 °C (with decomposition) | [1][5] |

| Boiling Point | 160 °C to 250 °C at 760 mmHg | [1][5] |

| Density | ~1.26 g/cm³ | [1][5] |

| Refractive Index | ~1.468 | [5] |

| Solubility | Soluble in ethanol, ether, and other organic solvents; limited solubility in water. | [2] |

Chemical Reactivity and Signaling Pathways

The chemical behavior of monomethyl maleate is dictated by its three primary functional groups: the carboxylic acid, the methyl ester, and the cis-alkene.

-

Esterification and Hydrolysis: The carboxylic acid group can undergo further esterification to yield dimethyl maleate.[6] Conversely, the methyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding maleic acid and methanol.

-

Polymerization: As an unsaturated monomer, monomethyl maleate can participate in polymerization reactions, often initiated by heat or catalysts, to form polymaleate resins.[7] It can be copolymerized with other monomers like styrene (B11656) or methyl acrylate (B77674) to modify polymer properties.[7]

-

Isomerization: The cis-double bond of monomethyl maleate can be isomerized to the more stable trans-isomer, monomethyl fumarate. This reaction is often catalyzed by heat or chemical agents like fumaryl (B14642384) chloride.[8]

-

Addition Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions and undergo Michael additions with nucleophiles.[6]

Below is a diagram illustrating the synthesis of monomethyl maleate from maleic anhydride (B1165640).

Caption: Synthesis of Monomethyl Maleate.

The following diagram illustrates the base-catalyzed hydrolysis of monomethyl maleate.

Caption: Hydrolysis of Monomethyl Maleate.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of monomethyl maleate.

Table 2: ¹H NMR Spectroscopic Data for Monomethyl Maleate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~6.4 | Doublet | 1H | Olefinic proton (-CH=) |

| ~6.2 | Doublet | 1H | Olefinic proton (=CH-) |

| ~3.8 | Singlet | 3H | Methyl ester protons (-OCH₃) |

Note: Data interpreted from spectra available in supporting information from The Royal Society of Chemistry.[9]

Table 3: ¹³C NMR Spectroscopic Data for Monomethyl Maleate

| Chemical Shift (δ) ppm | Assignment |

| ~166 | Ester carbonyl carbon (-COO-) |

| ~165 | Carboxylic acid carbonyl carbon (-COOH) |

| ~134 | Olefinic carbon (-CH=) |

| ~130 | Olefinic carbon (=CH-) |

| ~52 | Methyl ester carbon (-OCH₃) |

Note: Data interpreted from spectra available in supporting information from The Royal Society of Chemistry.[9]

Table 4: IR Spectroscopic Data for Monomethyl Maleate

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3000 (broad) | O-H stretch (carboxylic acid) |

| ~1720 (strong) | C=O stretch (ester and carboxylic acid) |

| ~1640 | C=C stretch (alkene) |

| ~1200-1300 | C-O stretch (ester and carboxylic acid) |

Note: Data interpreted from spectra available in supporting information from The Royal Society of Chemistry.[9]

Table 5: Mass Spectrometry Data (GC-MS) for Monomethyl Maleate

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |

| 54 | 99.99 | [C₃H₂O]⁺ |

| 113 | 81.13 | [M - OH]⁺ |

| 26 | 71.96 | [C₂H₂]⁺ |

| 31 | 31.96 | [OCH₃]⁺ |

| 29 | 23.71 | [CHO]⁺ |

Source: PubChem.[4]

Experimental Protocols

The following protocols provide standardized methods for the synthesis, purification, and analysis of monomethyl maleate.

Protocol 1: Synthesis of Monomethyl Maleate

This protocol is adapted from procedures describing the alcoholysis of maleic anhydride.[3]

-

Materials: Maleic anhydride, anhydrous methanol.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add maleic anhydride (1.0 equivalent).

-

Slowly add anhydrous methanol (1.1 equivalents) to the flask while stirring. The reaction is exothermic and the temperature may rise.[8]

-

Once the initial reaction subsides, heat the mixture to a gentle reflux (approximately 50-60 °C) and maintain for 1-2 hours to ensure complete conversion.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

-

Once the reaction is complete, cool the mixture to room temperature. The resulting product is crude monomethyl maleate, which can be used directly or purified further.

-

Protocol 2: Purification by Vacuum Distillation

-

Apparatus: Standard vacuum distillation setup.

-

Procedure:

-

Assemble the vacuum distillation apparatus and ensure all joints are properly sealed.

-

Transfer the crude monomethyl maleate to the distillation flask.

-

Apply vacuum and gently heat the flask using an oil bath.

-

Collect the fraction that distills at the appropriate boiling point and pressure (the boiling point will be lower than the atmospheric boiling point of 160 °C).

-

The purified product should be a colorless liquid.

-

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general method adaptable for monomethyl maleate based on protocols for related acidic compounds.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile). A typical starting condition could be 98:2 aqueous buffer to organic solvent.[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 210 nm.

-

Sample Preparation: Dissolve a small amount of the monomethyl maleate sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample and integrate the peak corresponding to monomethyl maleate to determine its purity relative to other components.

Protocol 4: Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: GC-MS system with an electron ionization (EI) source.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10-25 °C/min to a final temperature of 250 °C.

-

Final hold: Maintain 250 °C for 2-5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 25 to 200.

-

-

Sample Preparation: Dilute the monomethyl maleate sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) before injection.

-

Analysis: Inject the sample and compare the resulting mass spectrum with known fragmentation patterns for monomethyl maleate.[4]

The workflow for synthesis and analysis is summarized in the diagram below.

Caption: Experimental Workflow.

Safety and Handling

Monomethyl maleate is classified as an irritant.[4]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

Handle monomethyl maleate in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials.

References

- 1. biosynth.com [biosynth.com]

- 2. CAS 3052-50-4: Monomethyl maleate | CymitQuimica [cymitquimica.com]

- 3. Monomethyl maleate | 3052-50-4 [chemicalbook.com]

- 4. Monomethyl maleate | C5H6O4 | CID 5354456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. The application and production process of dimethyl maleate_Chemicalbook [chemicalbook.com]

- 7. US2254382A - Polymerizable mono-esters of maleic acid and polymers derived therefrom - Google Patents [patents.google.com]

- 8. CN101774913A - Preparation method of monomethyl fumarate - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. fda.gov.tw [fda.gov.tw]

An In-depth Technical Guide to the Physical Properties of Monomethyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl maleate (B1232345), also known as maleic acid monomethyl ester, is an organic compound with the chemical formula C5H6O4.[1][2] It is an unsaturated monomer belonging to the glycol ether group.[1] This compound serves as a crucial intermediate and building block in various chemical syntheses, including the production of polymers and resins.[3][4] Its utility is notable in the manufacturing of polyvinyl alcohol with high resistance to water vapor and as a copolymerization agent.[1][5] In the pharmaceutical context, it is a precursor to monomethyl fumarate (B1241708), the active metabolite of drugs like dimethyl fumarate and diroximel fumarate, which are used in the treatment of multiple sclerosis.[6][7] This guide provides a comprehensive overview of the core physical properties of monomethyl maleate, detailed experimental protocols, and visual representations of its synthesis and isomeric relationship to support research and development activities.

Core Physical and Chemical Properties

The physical properties of monomethyl maleate have been reported with some variability across different sources, particularly concerning its physical state at room temperature, melting point, and boiling point. This section consolidates the available data to provide a comparative overview.

Data Summary

The quantitative physical properties of monomethyl maleate are summarized in the table below. It is important to note the discrepancies in reported values, which may arise from different experimental conditions or the presence of impurities.

| Property | Value | Source(s) |

| Molecular Formula | C5H6O4 | [1][2] |

| Molecular Weight | 130.1 g/mol | [1][2] |

| Physical Form | Colorless liquid, Oil, Solid, or Solid-Liquid Mixture | [1][2][8] |

| Melting Point | -37 °C | [1] |

| 93 °C (decomposes) | [1][4][5][9][10][11] | |

| 144.5 °C | [2][8] | |

| Boiling Point | 160 °C | [1] |

| 250.0 ± 23.0 °C (Predicted) | [1][5][10][11] | |

| Density | 1.26 g/cm³ | [1][5][11] |

| 1.2457 g/cm³ @ 20 °C | [9] | |

| 1.2520 g/cm³ @ 20 °C | [10] | |

| Refractive Index | 1.4620 - 1.4660 | [1][5][11] |

| 1.469 | [10] | |

| Solubility | Water: Limited, 3.685 x 10⁴ mg/L @ 25 °C (estimated) | [3][12] |

| Organic Solvents: Soluble in ethanol (B145695) and ether. | [3] | |

| Other: Slightly soluble in Chloroform and Methanol; Sparingly soluble in Ethyl Acetate. | [1][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines protocols for the synthesis of monomethyl maleate and the determination of its thermal properties.

Synthesis of Monomethyl Maleate via Alcoholysis of Maleic Anhydride (B1165640)

Monomethyl maleate can be readily prepared by the reaction of maleic anhydride with methanol.[1][5][6]

Materials and Equipment:

-

Maleic Anhydride

-

Methanol

-

Reaction vessel with stirring capability (e.g., round-bottom flask with magnetic stirrer)

-

Temperature control system (e.g., water bath)

Procedure:

-

To a reaction vessel, add the desired amount of maleic anhydride raw material.

-

Add approximately 90% of the stoichiometric amount of methyl alcohol to the vessel.[1][5]

-

Stir the mixture until the maleic anhydride is completely dissolved.[1][5]

-

Add the remaining 10% of methyl alcohol to the mixture and continue to stir for an additional 30 minutes.[1][5]

-

The reaction can be conducted at room temperature or maintained within a temperature range of 30 to 55 °C.[1][5]

-

Maintain a constant stirring speed of 30 to 60 revolutions per minute throughout the reaction.[1][5]

-

The total duration of the alcoholysis reaction should not exceed one hour.[1][5]

-

The final product is a transparent, viscous liquid at room temperature, identified as monomethyl maleate.[1][5]

Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a powerful tool for studying thermal transitions such as melting point and decomposition.[7]

Principle: The DSC instrument measures the heat flow to or from a sample as it is subjected to a controlled temperature program. When the sample undergoes a phase transition, such as melting, it will absorb or release heat, resulting in a detectable difference in heat flow compared to the inert reference material. This event is recorded as a peak on the DSC thermogram.[7]

General Procedure:

-

Sample Preparation: A small, accurately weighed amount of monomethyl maleate is hermetically sealed in a sample pan (typically aluminum).

-

Reference Preparation: An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating and cooling rate (e.g., 10 °C/min) over a desired temperature range that encompasses the expected melting and decomposition points. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.

-

Data Acquisition: The temperature program is initiated. The differential heat flow between the sample and the reference is measured and plotted against temperature.

-

Data Analysis: The resulting thermogram is analyzed. An endothermic peak typically corresponds to a melting transition. The onset temperature of this peak is often taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Visualized Workflows and Relationships

Diagrams are provided to illustrate key processes and relationships involving monomethyl maleate.

Caption: Experimental workflow for the synthesis of monomethyl maleate.

Caption: Logical relationship between monomethyl maleate and monomethyl fumarate.

References

- 1. Monomethyl maleate | 3052-50-4 [chemicalbook.com]

- 2. Monomethyl maleate | C5H6O4 | CID 5354456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 3052-50-4: Monomethyl maleate | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Monomethyl maleate | 3052-50-4 [amp.chemicalbook.com]

- 6. US20140364604A1 - Method of making monomethyl fumarate - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. materials.alfachemic.com [materials.alfachemic.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. echemi.com [echemi.com]

- 11. 3052-50-4 CAS MSDS (Monomethyl maleate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. monomethyl maleate, 3052-50-4 [thegoodscentscompany.com]

Monomethyl Maleate Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of monomethyl maleate (B1232345) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed experimental protocol for the quantitative determination of its solubility. This allows researchers to generate precise data tailored to their specific experimental conditions.

Introduction to Monomethyl Maleate

Monomethyl maleate (MMM), also known as maleic acid monomethyl ester, is an organic compound that serves as an important intermediate in chemical synthesis.[1][2][3][4] It is a colorless to pale yellow liquid with applications in the production of polymers and as a dienophile in Diels-Alder reactions.[1][5] Understanding its solubility in organic solvents is crucial for its use in various synthetic processes, particularly in the pharmaceutical industry for drug development and formulation.

Qualitative Solubility of Monomethyl Maleate

Published data on the solubility of monomethyl maleate is primarily qualitative. The following table summarizes the available information for common organic solvents.

| Organic Solvent | Qualitative Solubility |

| Methanol (B129727) | Slightly Soluble[2][3][4][6] |

| Ethanol | Soluble[1] |

| Diethyl Ether | Soluble[1] |

| Chloroform | Slightly Soluble[2][3][4][6] |

| Ethyl Acetate | Sparingly Soluble[2][3][4][6] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, which combines the widely recognized shake-flask method with a gravimetric determination, is recommended.[7][8][9][10][11][12][13] This method is reliable for determining the equilibrium solubility of a solid compound in a solvent.[7][8]

Materials and Equipment

-

Monomethyl maleate (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Glass vials with screw caps

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid monomethyl maleate to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 72 hours is often recommended, but the optimal time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[8]

-

-

Separation of Undissolved Solid:

-

Once equilibrium is reached, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials.

-

Carefully draw a specific volume of the clear supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer a precisely measured volume of the clear filtrate into a pre-weighed, dry evaporation dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a drying oven at a temperature below the boiling point of the solute can be used.

-

Once the solvent is completely evaporated, place the dish in a drying oven or a vacuum desiccator to remove any residual solvent until a constant weight is achieved.[9][11]

-

Weigh the evaporation dish containing the dried monomethyl maleate residue.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish with residue - Weight of empty dish) / Volume of filtrate (mL)] x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of monomethyl maleate solubility.

Caption: Workflow for determining monomethyl maleate solubility.

Synthesis of Monomethyl Maleate

For researchers who need to synthesize monomethyl maleate, a common method involves the reaction of maleic anhydride (B1165640) with methanol.[2][5][14][15][16][17][18]

Reaction

Maleic anhydride reacts with methanol in an alcoholysis reaction to produce monomethyl maleate.[2][14][18]

Example Protocol

-

To a reaction flask, add maleic anhydride.

-

Slowly add methanol to the flask while stirring. The reaction is often exothermic.

-

The reaction can be carried out at room temperature or with gentle heating (e.g., 30-55 °C) to ensure the complete dissolution of maleic anhydride and to drive the reaction to completion.[2][18]

-

Continue stirring for a defined period, for example, 30 minutes to an hour, until the reaction is complete.[2][18] The resulting product is monomethyl maleate, which can then be purified if necessary.

Conclusion

References

- 1. CAS 3052-50-4: Monomethyl maleate | CymitQuimica [cymitquimica.com]

- 2. Monomethyl maleate | 3052-50-4 [chemicalbook.com]

- 3. Monomethyl Maleate [chembk.com]

- 4. Monomethyl maleate | 3052-50-4 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 3052-50-4 CAS MSDS (Monomethyl maleate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. moodle.uoh.edu.iq [moodle.uoh.edu.iq]

- 12. msesupplies.com [msesupplies.com]

- 13. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]

- 14. CN101774913A - Preparation method of monomethyl fumarate - Google Patents [patents.google.com]

- 15. CN106631784A - Synthesis process of dimethyl maleate - Google Patents [patents.google.com]

- 16. CN101314564A - Preparation of maleic acid di-methyl ester - Google Patents [patents.google.com]

- 17. EP1678117B1 - Process for the production of dimethyl maleate - Google Patents [patents.google.com]

- 18. Monomethyl maleate | 3052-50-4 [amp.chemicalbook.com]

Spectroscopic Data of Monomethyl Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for monomethyl maleate (B1232345) (CAS No: 3052-50-4), an organic compound of interest in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for monomethyl maleate is C₅H₆O₄, with a molecular weight of 130.10 g/mol . The spectroscopic data presented below are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for monomethyl maleate are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for Monomethyl Maleate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.53 | Singlet | - | Carboxylic Acid Proton (-COOH) |

| 6.46 | Doublet | 12.3 | Olefinic Proton (-CH=) |

| 6.25 | Doublet | 12.3 | Olefinic Proton (-CH=) |

| 3.79 | Singlet | - | Methyl Ester Protons (-OCH₃) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for Monomethyl Maleate

| Chemical Shift (δ) ppm | Assignment |

| 169.1 | Carboxylic Acid Carbonyl (-COOH) |

| 165.9 | Ester Carbonyl (-COO-) |

| 134.1 | Olefinic Carbon (-CH=) |

| 129.5 | Olefinic Carbon (-CH=) |

| 52.6 | Methyl Ester Carbon (-OCH₃) |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for monomethyl maleate are presented in Table 3.

Table 3: IR Spectroscopic Data for Monomethyl Maleate

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-2500 (broad) | O-H | Stretching (Carboxylic Acid) |

| 3040 | C-H | Stretching (Olefinic) |

| 2959 | C-H | Stretching (Aliphatic -CH₃) |

| 1725 | C=O | Stretching (Ester Carbonyl) |

| 1705 | C=O | Stretching (Carboxylic Acid Carbonyl) |

| 1645 | C=C | Stretching (Olefinic) |

| 1416 | C-O-H | Bending |

| 1290, 1175 | C-O | Stretching (Ester) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separation with mass spectrometry for detection and identification. The prominent mass-to-charge ratio (m/z) peaks observed in the electron ionization (EI) mass spectrum of monomethyl maleate are listed in Table 4.[1]

Table 4: GC-MS Data for Monomethyl Maleate

| m/z | Relative Abundance (%) |

| 54.0 | 99.99 |

| 113.0 | 81.13 |

| 26.0 | 71.96 |

| 31.0 | 31.96 |

| 29.0 | 23.71 |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Synthesis of Monomethyl Maleate

Monomethyl maleate is typically synthesized by the reaction of maleic anhydride (B1165640) with methanol (B129727).[2] The reaction involves the nucleophilic attack of methanol on one of the carbonyl carbons of the anhydride ring, leading to ring-opening and the formation of the monoester.

Synthesis of Monomethyl Maleate

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified monomethyl maleate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer: Filter the solution into a clean 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation: As monomethyl maleate is a liquid or low-melting solid, it can be analyzed as a thin film. Place a small drop of the sample between two IR-transparent salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Acquire a background spectrum of the clean, empty salt plates.

-

Sample Spectrum: Place the salt plates with the sample in the spectrometer and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of monomethyl maleate in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a GC system equipped with a suitable capillary column (e.g., a nonpolar or moderately polar column) coupled to a mass spectrometer.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated GC inlet.

-

Separation: The sample is vaporized and carried through the column by an inert carrier gas (e.g., helium). The column temperature is typically programmed to ramp up to ensure good separation.

-

Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated and detected based on their mass-to-charge ratio.

Experimental Workflow Visualization

The general workflow for the spectroscopic analysis of monomethyl maleate is illustrated in the following diagram.

Spectroscopic Analysis Workflow

References

Monomethyl Maleate: A Comprehensive Safety and Handling Guide for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of every chemical is paramount. This in-depth technical guide provides a comprehensive overview of the safety data for monomethyl maleate (B1232345), including its physical and chemical properties, toxicological profile, and essential handling procedures.

Chemical and Physical Properties

Monomethyl maleate, also known as methyl hydrogen maleate, is an organic compound with the chemical formula C5H6O4.[1] It is the monoester of maleic acid and methanol. The following table summarizes its key physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Weight | 130.10 g/mol | [2] |

| Appearance | Colorless to light yellow/orange clear liquid or solid | [1] |

| Melting Point | 93 °C (decomposes) | [1] |

| Boiling Point | 250.0 ± 23.0 °C (Predicted) | [1] |

| Density | 1.26 g/cm³ | [1] |

| Solubility | Soluble in water (estimated at 3.685e+04 mg/L @ 25 °C). Soluble in organic solvents like ethanol (B145695) and ether, with limited solubility in water. | [3] |

| CAS Number | 3052-50-4 | [3] |

| EC Number | 221-271-3 | [4] |

Toxicological Data and Hazard Identification

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The following table outlines the GHS classification for monomethyl maleate based on aggregated data from multiple sources.[2]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

Experimental Protocols

The GHS classifications for skin and eye irritation are typically determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific study reports for monomethyl maleate are not publicly available, the following sections describe the general methodologies employed in such assessments.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[7]

Methodology:

-

Animal Model: The albino rabbit is the preferred species for this test.

-

Test Substance Application: A small area of the animal's skin (approximately 6 cm²) is clipped free of fur. 0.5 mL of the liquid test substance is applied to a gauze patch, which is then secured to the prepared skin area with a semi-occlusive dressing.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after removal).

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

-

Classification: The substance is classified as an irritant if the observed effects meet specific criteria outlined in the GHS.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline provides a method for determining the potential of a substance to cause eye irritation or damage.[8]

Methodology:

-

Animal Model: The albino rabbit is the recommended animal model.

-

Test Substance Instillation: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at specific time points (e.g., 1, 24, 48, and 72 hours after instillation).

-

Scoring: The observed ocular lesions are scored using a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye damage according to GHS criteria.

First Aid Measures

In the event of exposure to monomethyl maleate, the following first aid procedures should be followed promptly.

Caption: First aid procedures for different exposure routes.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure to monomethyl maleate.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat or other protective clothing.

-

-

Hygiene: Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Caption: Workflow for responding to a monomethyl maleate spill.

Disposal Considerations

Dispose of monomethyl maleate and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

Monomethyl maleate is a chemical that requires careful handling due to its potential to cause skin and eye irritation. While comprehensive toxicological data is limited, the available information indicates that appropriate personal protective equipment and engineering controls should be used to minimize exposure. By adhering to the safety guidelines outlined in this document, researchers can work with monomethyl maleate in a safe and responsible manner.

Disclaimer: This document is intended for informational purposes only and does not constitute a legal or professional safety opinion. It is the responsibility of the user to ensure that all safety precautions are followed in accordance with the specific guidelines and regulations of their institution and jurisdiction. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling any chemical.

References

- 1. Monomethyl maleate | 3052-50-4 [chemicalbook.com]

- 2. Monomethyl maleate | C5H6O4 | CID 5354456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 3052-50-4: Monomethyl maleate | CymitQuimica [cymitquimica.com]

- 4. ECHA CHEM [chem.echa.europa.eu]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

An In-depth Technical Guide on the Thermodynamic Properties of Monomethyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl maleate (B1232345), a key intermediate in various chemical syntheses, including pharmaceuticals and polymers, possesses thermodynamic properties that are crucial for reaction optimization, process design, and safety assessment. This technical guide provides a comprehensive overview of the thermodynamic properties of monomethyl maleate. Due to the limited availability of direct experimental data in publicly accessible literature, this document outlines the established experimental and computational methodologies for determining these properties. It serves as a foundational resource for researchers and professionals in drug development and chemical sciences, offering detailed protocols and theoretical frameworks for the accurate assessment of the thermodynamic profile of monomethyl maleate.

Introduction

Monomethyl maleate ((Z)-4-methoxy-4-oxobut-2-enoic acid) is an organic compound with the chemical formula C₅H₆O₄. It is the monoester of maleic acid and methanol (B129727). Its structure, featuring both a carboxylic acid and an ester functional group, as well as a carbon-carbon double bond, makes it a versatile building block in organic synthesis. Understanding its thermodynamic properties, such as enthalpy of formation, entropy, Gibbs free energy of formation, and heat capacity, is fundamental for controlling chemical reactions, predicting equilibrium positions, and ensuring the thermal stability of processes in which it is involved.

This guide is structured to provide a clear pathway for obtaining and utilizing the thermodynamic data of monomethyl maleate. It begins by summarizing the known physical properties and then delves into the detailed experimental and computational protocols for determining the core thermodynamic parameters.

Synthesis of Monomethyl Maleate

Monomethyl maleate is typically synthesized through the esterification of maleic anhydride (B1165640) with methanol.[1][2][3] This reaction is an exothermic process that can be carried out under mild conditions.[4]

The reaction involves the nucleophilic attack of the methanol oxygen on one of the carbonyl carbons of the maleic anhydride ring, leading to the opening of the anhydride ring and the formation of the monoester.[2] The reaction can proceed to form dimethyl maleate if an excess of methanol is used, particularly under more vigorous conditions or in the presence of a catalyst.[2] To favor the formation of monomethyl maleate, a 1:1 molar ratio of maleic anhydride to methanol is often employed.[2] The reaction can be performed at room temperature or with gentle heating, for instance, between 30 to 55 °C.[5]

Below is a diagram illustrating the synthesis pathway of monomethyl maleate from maleic anhydride and methanol.

Caption: Synthesis of Monomethyl Maleate.

Physicochemical Properties of Monomethyl Maleate

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆O₄ | [5][6] |

| Molecular Weight | 130.10 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Melting Point | -37 °C | [5] |

| Boiling Point | 160 °C | [5] |

| Density | 1.252 g/cm³ at 20 °C | [8] |

| CAS Number | 3052-50-4 | [5][7] |

Core Thermodynamic Properties: Data and Experimental Determination

As of the date of this publication, specific experimental values for the core thermodynamic properties of monomethyl maleate (enthalpy of formation, standard molar entropy, Gibbs free energy of formation, and heat capacity) are not available in the surveyed literature. This section, therefore, outlines the standard and rigorous experimental methodologies that are employed to determine these crucial parameters for organic compounds.

Enthalpy of Combustion and Formation (ΔHc° and ΔHf°)

The standard enthalpy of formation of monomethyl maleate can be determined indirectly from its standard enthalpy of combustion, which is measured experimentally using bomb calorimetry.

Objective: To measure the heat of combustion of monomethyl maleate at constant volume.

Apparatus:

-

Adiabatic bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Pellet press

-

Crucible (platinum or other inert material)

-

Fuse wire (e.g., platinum or nickel-chromium)

-

High-precision thermometer

-

Balance (accurate to at least 0.1 mg)

Procedure:

-

Sample Preparation: A precisely weighed sample of monomethyl maleate (typically 0.5 - 1.0 g) is placed in the crucible.

-

Bomb Assembly: A known length of fuse wire is connected to the electrodes of the bomb head, with the wire in contact with the sample. A small, known amount of distilled water (usually 1 mL) is added to the bomb to ensure that any water formed during combustion is in the liquid state. The bomb is then sealed.

-

Pressurization: The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is filled with a precisely known mass of water. The calorimeter is then assembled with the stirrer and thermometer.

-

Temperature Equilibration: The system is allowed to equilibrate, and the initial temperature is recorded over a period of time to establish a baseline drift.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the post-combustion temperature drift is established.

-

Post-Combustion Analysis: The bomb is depressurized, and the interior is rinsed with distilled water. The rinsings are titrated to determine the amount of nitric acid formed from any nitrogen present in the oxygen. The length of the unburned fuse wire is measured.

Data Analysis: The heat of combustion at constant volume (ΔUc) is calculated using the following equation:

ΔUc = - (Ccal * ΔT - qfuse - qacid) / msample

Where:

-

Ccal is the heat capacity of the calorimeter system, determined by calibrating with a standard substance of known heat of combustion (e.g., benzoic acid).

-

ΔT is the corrected temperature rise.

-

qfuse is the heat released by the combustion of the fuse wire.

-

qacid is the heat of formation of nitric acid.

-

msample is the mass of the monomethyl maleate sample.

The standard enthalpy of combustion (ΔHc°) can then be calculated from ΔUc using the relationship:

ΔHc° = ΔUc + ΔngasRT

Where Δngas is the change in the number of moles of gas in the combustion reaction. From the balanced combustion equation for monomethyl maleate (C₅H₆O₄(l) + 4.5O₂(g) → 5CO₂(g) + 3H₂O(l)), Δngas = 5 - 4.5 = 0.5.

Finally, the standard enthalpy of formation (ΔHf°) of monomethyl maleate can be calculated using Hess's Law:

ΔHf°(C₅H₆O₄, l) = 5 * ΔHf°(CO₂, g) + 3 * ΔHf°(H₂O, l) - ΔHc°(C₅H₆O₄, l)

where the standard enthalpies of formation of CO₂ and H₂O are well-established values.

The following diagram illustrates the experimental workflow for bomb calorimetry.

Caption: Bomb Calorimetry Workflow.

Heat Capacity (Cp) and Enthalpies of Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpies of phase transitions (e.g., melting and boiling).

Objective: To measure the heat capacity and enthalpy of fusion of monomethyl maleate.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed sample pans (e.g., aluminum)

-

Balance (accurate to at least 0.01 mg)

-

Inert purge gas (e.g., nitrogen)

Procedure:

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials with known melting points and enthalpies of fusion (e.g., indium).

-

Sample Preparation: A small, precisely weighed sample of monomethyl maleate (typically 5-10 mg) is placed in a sample pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

DSC Scan: The sample and reference pans are placed in the DSC cell. The system is purged with an inert gas. A temperature program is initiated, which typically involves cooling the sample to a low temperature (e.g., -100 °C) and then heating it at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Collection: The DSC instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

Data Analysis:

-

Heat Capacity (Cp): The heat capacity of the sample is proportional to the difference in heat flow between the sample and the baseline. It can be calculated using a three-step method involving a baseline scan (empty pans), a standard scan (with a sapphire standard), and the sample scan.

-

Enthalpy of Fusion (ΔHfus): The enthalpy of fusion is determined by integrating the area of the peak corresponding to the melting transition on the DSC thermogram.

-

Melting Point (Tm): The melting point is typically taken as the onset temperature or the peak temperature of the melting endotherm.

The following diagram illustrates the experimental workflow for DSC.

Caption: DSC Experimental Workflow.

Standard Molar Entropy (S°) and Gibbs Free Energy of Formation (ΔGf°)

The standard molar entropy of monomethyl maleate can be determined from the heat capacity data obtained by DSC, integrated from 0 K to the standard temperature of 298.15 K. This requires heat capacity measurements down to very low temperatures.

The standard Gibbs free energy of formation can then be calculated using the following fundamental thermodynamic equation:

ΔGf° = ΔHf° - TΔSf°

where ΔSf° is the standard entropy of formation, calculated from the standard molar entropies of monomethyl maleate and its constituent elements in their standard states.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful alternative for predicting the thermodynamic properties of molecules like monomethyl maleate. High-level ab initio methods can yield accurate thermochemical data.

Computational Methodology

A common approach involves using composite methods such as the Gaussian-n (Gn) theories (e.g., G4) or similar high-accuracy models.[9][10] These methods combine calculations at different levels of theory and basis sets to approximate the results of a very high-level calculation with a large basis set.

General Workflow:

-

Geometry Optimization: The molecular geometry of monomethyl maleate is optimized using a reliable method, such as density functional theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

-

Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using progressively larger basis sets and more sophisticated electron correlation methods (e.g., Møller-Plesset perturbation theory (MP2, MP4) and coupled cluster theory (CCSD(T))).

-

Extrapolation and Correction: The results of these calculations are combined in a predefined manner to extrapolate to the complete basis set limit and to account for various energetic contributions, yielding a highly accurate total electronic energy.

-

Thermochemical Property Calculation: The calculated total energy is combined with the thermal corrections from the frequency calculation to determine the standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation.

The following diagram illustrates a generalized workflow for computational thermochemistry.

Caption: Computational Thermochemistry Workflow.

Summary of Thermodynamic Data (Template)

The following table is a template for summarizing the core thermodynamic properties of monomethyl maleate. The values are to be populated upon the successful application of the experimental and/or computational methods described in this guide.

| Thermodynamic Property | Symbol | Value (units) | Method of Determination |

| Standard Enthalpy of Formation (liquid) | ΔHf°(l) | To be determined | Bomb Calorimetry |

| Standard Molar Entropy | S° | To be determined | DSC / Statistical Mech. |

| Standard Gibbs Free Energy of Formation | ΔGf° | To be determined | Calculation |

| Heat Capacity (liquid, at 298.15 K) | Cp(l) | To be determined | DSC |

| Enthalpy of Fusion | ΔHfus | To be determined | DSC |

Conclusion

This technical guide has addressed the critical need for thermodynamic data for monomethyl maleate in the fields of chemical research and drug development. While direct experimental values for key thermodynamic properties are currently scarce in the literature, this document provides a comprehensive framework for their determination. Detailed experimental protocols for bomb calorimetry and differential scanning calorimetry have been presented, along with a robust workflow for computational thermochemistry using established methods. By following these methodologies, researchers can obtain the necessary data to optimize reaction conditions, model chemical processes, and ensure the safety and efficiency of operations involving monomethyl maleate. The provided templates for data presentation and the illustrative diagrams of experimental and computational workflows are intended to facilitate a systematic and accurate approach to characterizing the thermodynamic profile of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. koyonchem.com [koyonchem.com]

- 3. nbinno.com [nbinno.com]

- 4. CN101774913A - Preparation method of monomethyl fumarate - Google Patents [patents.google.com]

- 5. Monomethyl maleate | 3052-50-4 [chemicalbook.com]

- 6. Monomethyl maleate | C5H6O4 | CID 5354456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 3052-50-4: Monomethyl maleate | CymitQuimica [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 10. gaussian.com [gaussian.com]

Monomethyl maleate molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of Monomethyl Maleate (B1232345)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl maleate, the mono-ester of maleic acid, is a key organic intermediate with significant applications in polymer chemistry and organic synthesis.[1][2] Its chemical behavior and reactivity are intrinsically linked to its distinct molecular structure and preferred conformation. This technical guide provides a comprehensive overview of the structural and conformational properties of monomethyl maleate, supported by physicochemical data, spectroscopic principles, and relevant experimental methodologies.

Molecular Structure

Monomethyl maleate, systematically named (Z)-4-methoxy-4-oxobut-2-enoic acid, is an unsaturated dicarboxylic acid monoester.[3] Its structure is defined by a four-carbon backbone containing a carbon-carbon double bond with cis-(Z) stereochemistry.[3][4] This configuration places the carboxylic acid and methyl ester functional groups on the same side of the double bond, a critical feature that dictates its physical properties and conformational preferences.[5]

The molecule possesses both a hydrogen bond donor (the carboxylic acid) and multiple hydrogen bond acceptors (the carbonyl oxygens of both the acid and the ester, and the ether oxygen of the ester).[6] This arrangement is fundamental to its conformational behavior.

Caption: Figure 1: 2D Structure of Monomethyl Maleate

Physicochemical and Computed Properties

The quantitative properties of monomethyl maleate are summarized below. These data are essential for its application in chemical synthesis and for predicting its behavior in various solvent systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆O₄ | [4][6][7] |

| Molecular Weight | 130.10 g/mol | [3][6][7] |

| CAS Number | 3052-50-4 | [4][6] |

| Appearance | Solid; Colorless to pale yellow liquid/oil | [4][6] |

| Melting Point | 93 °C (with decomposition) | [6][8][9] |

| Boiling Point | 250.0 ± 23.0 °C at 760 mmHg (Predicted) | [6][8][9] |

| Density | ~1.26 g/cm³ | [7][8] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Rotatable Bond Count | 3 | [6] |

| Topological Polar Surface Area | 63.6 Ų | [3][6] |

Conformational Analysis

The conformation of monomethyl maleate is dominated by two key structural features: the rigid C=C double bond and the potential for intramolecular hydrogen bonding.

Cis-(Z) Configuration

The molecule's backbone is locked in a cis or (Z) configuration due to the high rotational barrier of the double bond. This geometry brings the carboxylic acid and methyl ester groups into close proximity, which is not possible for its trans-(E) isomer, monomethyl fumarate (B1241708).[10]

Intramolecular Hydrogen Bonding

The most stable conformation of monomethyl maleate in non-polar solvents or the gas phase is a planar, seven-membered ring-like structure stabilized by a strong intramolecular hydrogen bond.[11][12] This bond forms between the acidic proton of the carboxylic acid group and one of the oxygen atoms of the methyl ester group (most likely the carbonyl oxygen due to its higher partial negative charge). This interaction significantly influences the molecule's polarity and reactivity.[11][13] The formation of this internal hydrogen bond can shield the polar groups, which may affect properties like membrane permeability in biological contexts.[11]

Caption: Figure 2: Intramolecular Hydrogen Bonding in Monomethyl Maleate.

Experimental Protocols for Structural Analysis

Synthesis of Monomethyl Maleate

Monomethyl maleate is typically prepared via the alcoholysis of maleic anhydride (B1165640) with methanol (B129727).[1][8]

Protocol:

-

An appropriate amount of maleic anhydride is dissolved in approximately 90% of the total required methanol with stirring.[8]

-

Once fully dissolved, the remaining methanol is added to the mixture.[8]

-

The reaction mixture is stirred for approximately 30-60 minutes. The reaction can proceed at room temperature or be gently heated to 30-55 °C to ensure completion.[8]

-

The reaction progress can be monitored by techniques such as TLC or NMR to confirm the disappearance of the anhydride starting material.

-

The resulting product is a transparent, viscous liquid, which is monomethyl maleate.[8] Further purification is typically not required for many applications, but vacuum distillation can be used if necessary.

Spectroscopic Characterization

Standard spectroscopic methods are used to confirm the structure of monomethyl maleate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the cis-stereochemistry through the coupling constant (J-value) of the two vinyl protons, which is typically smaller than that of the trans-isomer. The spectrum will also show distinct signals for the methyl ester protons and the acidic proton. ¹³C NMR can be used to identify all five unique carbon atoms in the molecule.[3][14]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, broad O-H stretching band for the hydrogen-bonded carboxylic acid, two distinct C=O stretching bands (one for the acid and one for the ester), and a C=C stretching band.[14]

-

Mass Spectrometry (MS) : GC-MS is used to confirm the molecular weight (130.10 g/mol ) and to analyze the fragmentation pattern for further structural verification.[3]

Cis-Trans Isomerization

The conversion of a maleate to a fumarate is a classic experiment demonstrating geometric isomerism. While the specific protocol for monomethyl maleate is not detailed, a general method using its dimethyl analog illustrates the process.

Protocol for Isomerization of Dimethyl Maleate (Illustrative):

-

Dissolve dimethyl maleate (a liquid) in a suitable solvent like chloroform.[15]

-

Add a catalytic amount of a bromine solution dropwise until a persistent orange color is observed.[15]

-

Expose the reaction mixture to sunlight or a UV lamp. The bromine radical initiates the isomerization by temporarily breaking the pi bond, allowing rotation to the more stable trans form.[15]

-

The completion of the reaction is often indicated by the precipitation of the solid dimethyl fumarate product, which has a significantly higher melting point than the starting maleate.[15]

-

The solid product can be collected by filtration and purified by recrystallization from a solvent like ethanol.[15]

Reaction Pathways and Workflows

Cis-Trans Isomerization Pathway

The isomerization of monomethyl maleate to monomethyl fumarate is a thermodynamically favorable process, as the trans isomer is sterically less hindered and therefore more stable. This conversion can be catalyzed by acids, radicals (like bromine), or enzymes known as maleate isomerases.[16][17]

Caption: Figure 3: Isomerization of Monomethyl Maleate to Monomethyl Fumarate.

Experimental Analysis Workflow

A typical workflow for the synthesis and characterization of monomethyl maleate involves synthesis, purification, and structural confirmation.

Caption: Figure 4: Workflow for Synthesis and Analysis of Monomethyl Maleate.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Monomethyl maleate | C5H6O4 | CID 5354456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 3052-50-4: Monomethyl maleate | CymitQuimica [cymitquimica.com]

- 5. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. Maleic acid monomethyl ester | 3052-50-4 | FM53584 [biosynth.com]

- 8. Monomethyl maleate | 3052-50-4 [chemicalbook.com]

- 9. Monomethyl Maleate [chembk.com]

- 10. wyzant.com [wyzant.com]

- 11. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. quora.com [quora.com]

- 14. benchchem.com [benchchem.com]

- 15. youtube.com [youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Maleate isomerase - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of Monomethyl Maleate (B1232345) from Maleic Anhydride (B1165640) and Methanol (B129727)

This technical guide provides a comprehensive overview of the synthesis of monomethyl maleate from maleic anhydride and methanol. It covers the fundamental reaction mechanism, detailed experimental protocols for both uncatalyzed and catalyzed processes, and a summary of the key factors influencing the reaction outcome.

Reaction Overview

The synthesis of monomethyl maleate is achieved through the esterification of maleic anhydride with methanol. In this reaction, methanol acts as a nucleophile and attacks one of the carbonyl carbons of the maleic anhydride's cyclic structure.[1] This nucleophilic attack leads to the opening of the anhydride ring, resulting in the formation of monomethyl maleate, a molecule containing both an ester group and a carboxylic acid group.[1]

The reaction is the first step in a two-step mechanism that can lead to the formation of dimethyl maleate if an excess of methanol is used, particularly in the presence of an acid catalyst.[1][2] The initial formation of the monoester is generally a very fast reaction.[2] Monomethyl maleate is a valuable intermediate in the synthesis of polymers, pharmaceuticals, and other fine chemicals.[1][3] It is also a precursor for the production of monomethyl fumarate (B1241708) through isomerization.[4][5]

Reaction Scheme

The overall reaction can be represented as follows:

C₄H₂O₃ (Maleic Anhydride) + CH₃OH (Methanol) → C₅H₆O₄ (Monomethyl Maleate)[1]

A subsequent reaction can occur to form dimethyl maleate:

C₅H₆O₄ (Monomethyl Maleate) + CH₃OH (Methanol) ⇌ C₆H₈O₄ (Dimethyl Maleate) + H₂O

Reaction Mechanism and Experimental Workflow

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The oxygen atom of the methanol's hydroxyl group attacks a carbonyl carbon on the maleic anhydride ring. This leads to the opening of the five-membered ring to form the monoester.

Caption: Nucleophilic attack of methanol on maleic anhydride.

The general workflow for the laboratory synthesis of monomethyl maleate involves the controlled mixing of reactants, the reaction itself (which may be heated or catalyzed), and subsequent processing of the product.

Caption: General experimental workflow for monomethyl maleate synthesis.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on procedures described in the scientific and patent literature.

Protocol 1: Uncatalyzed Synthesis of Monomethyl Maleate at Room/Elevated Temperature

This protocol describes a straightforward method for synthesizing monomethyl maleate without a catalyst, relying on the inherent reactivity of maleic anhydride.

Materials:

-

Maleic Anhydride (1.0 mol, 98.06 g)

-

Anhydrous Methanol (1.1 mol, 35.2 g, ~44.5 mL)

-

Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, dropping funnel, and a reflux condenser.

Procedure:

-

Place the maleic anhydride into the three-neck flask.

-

Begin stirring the solid maleic anhydride.

-

Add approximately 90% of the total methanol (e.g., 1.0 mol, 32.0 g) to the dropping funnel and add it to the flask with continuous stirring.[6] The reaction is exothermic, and the temperature may rise spontaneously.[5]

-

Continue stirring at room temperature. The reaction mixture will warm up, and the maleic anhydride will dissolve over a period of 30-60 minutes.[4][6]

-

Once all the maleic anhydride has dissolved, add the remaining 10% of methanol and continue the reaction for an additional 30 minutes.[6] To ensure completion, the mixture can be gently heated in a water bath to 55 °C for 30 minutes.[4]

-

The resulting transparent, viscous liquid is crude monomethyl maleate, which can often be used in subsequent reactions without further purification.[6][7]

Protocol 2: Acid-Catalyzed Synthesis for Enhanced Rate

This protocol is for the synthesis of monomethyl maleate, which can be the first step in producing dimethyl maleate. The use of a solid acid catalyst facilitates an increased reaction rate and avoids the challenges of separating a homogeneous catalyst.

Materials:

-

Maleic Anhydride (0.5 mol, 49.03 g)

-

Methanol (1.5 mol, 48.06 g, ~60.8 mL)

-

Solid Acid Catalyst (e.g., H-Y zeolite, Amberlite IR-120)

-

Three-neck round-bottom flask (250 mL) equipped with a mechanical stirrer, reflux condenser, and a thermometer.

-

Heating mantle.

Procedure:

-

Add maleic anhydride, methanol, and the acid catalyst to the reaction flask.[2]

-

Assemble the reflux apparatus and begin vigorous stirring (e.g., 1600 rpm) to ensure good mixing of the heterogeneous mixture.[2]

-

Heat the reaction mixture to the desired temperature (e.g., 363 K or 90 °C) and maintain this temperature.[2][8]

-

The reaction to form monomethyl maleate is very fast under these conditions.[2] If the goal is the monoester, a short reaction time is sufficient. For the production of the diester, the reaction would be continued for several hours.

-

After the reaction period, cool the mixture to room temperature.

-

Separate the solid catalyst by filtration.

-

The resulting liquid contains monomethyl maleate, potentially with some dimethyl maleate and unreacted methanol. The composition can be analyzed using methods like titration or gas chromatography.[9]

Data Presentation: Reaction Parameters

The following tables summarize quantitative data from various synthesis procedures.

Table 1: Uncatalyzed Synthesis of Monomethyl Maleate

| Maleic Anhydride (molar eq.) | Methanol (molar eq.) | Temperature (°C) | Reaction Time (min) | Catalyst | Notes | Yield | Reference(s) |